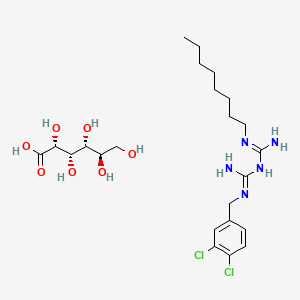
Olanexidine gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olanexidine, also known as OPB-2045G, was approved by Pharmaceuticals and Medical Devices Agency of Japan (PMDA) on Jul 03, 2015. Olanexidine gluconate is an antiseptic/disinfectant compound with potent bactericidal activity against Gram-negative and Gram-positive bacteria, for use in preparing patients for surgery and preventing of postoperative bacterial infections. Oanexidine probably binds to the cell membrane and disrupts membrane integrity and that its bacteriostatic and bactericidal effects are caused by irreversible leakage of intracellular components. At relatively high concentrations, olanexidine aggregates cells by denaturing proteins.
Scientific Research Applications
Disinfection in General Surgery
Olanexidine gluconate is a newly developed solution for skin disinfection, particularly effective in general surgery. A study comparing single and double application of the solution in preventing surgical site infections (SSI) in patients undergoing general surgery showed no significant difference in SSI incidence between groups receiving single or double applications. This indicates that a single application of Olanedine is sufficient for general surgery disinfection (Yamamoto et al., 2020).
Bactericidal Effects and Mechanism of Action
Olanexidine gluconate, a new monobiguanide compound, demonstrates bactericidal activity, particularly against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. Its mechanism of action involves disrupting cell membranes, enhancing membrane permeability, and, at higher concentrations, denaturing proteins (Hagi et al., 2015).
Environmental Disinfectant for Viruses
Olanexidine gluconate has been investigated for its potential as an environmental disinfectant against enveloped viruses. It shows immediate virucidal activity and maintains effectiveness even after drying on surfaces, suggesting its potential in infection control of enveloped viruses (Imai et al., 2021).
Use in Cardiovascular Catheterization
A study on the use of Olanexidine gluconate in cardiovascular catheterization compared its safety and usefulness to povidone-iodine, suggesting that Olanedine could be a new option for disinfection in cardiovascular procedures (Matsumoto et al., 2021).
Orthopaedic Surgery Applications
In orthopaedic surgery, Olanexidine gluconate was found to have a similar efficacy to povidone-iodine in preventing surgical-site infections, with no significant difference observed in infection rates. However, it showed a higher rate of adverse skin reactions (Asukai et al., 2019).
In Vitro Bactericidal Activity
Olanexidine gluconate exhibits fast-acting bactericidal activity against various bacteria, mycobacteria, and fungi, except for Burkholderia cepacia and Mycobacterium spp. This broad-spectrum activity makes it useful for preventing a wide range of infectious diseases (Seyama et al., 2019).
properties
CAS RN |
799787-53-4 |
|---|---|
Product Name |
Olanexidine gluconate |
Molecular Formula |
C23H39Cl2N5O7 |
Molecular Weight |
568.493 |
IUPAC Name |
1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C17H27Cl2N5.C6H12O7/c1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;7-1-2(8)3(9)4(10)5(11)6(12)13/h8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI Key |
LIJONMBDWKFOLT-IFWQJVLJSA-N |
SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
OPB-2045G; OPB 2045G; OPB2045G; OPB-2045; OPB 2045; OPB2045; Olanexidine Gluconate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)

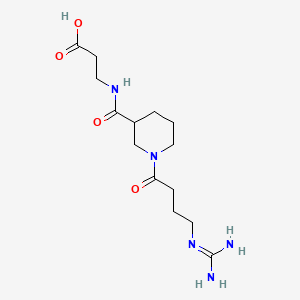


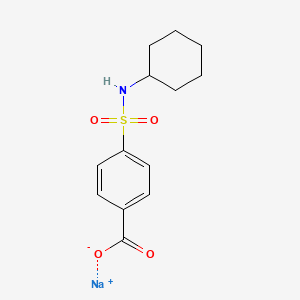
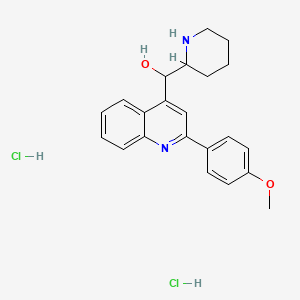
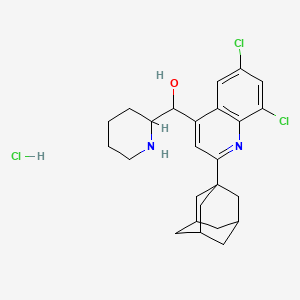
![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)

![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)
